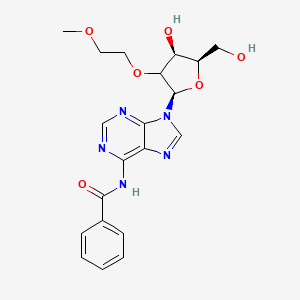
n6-Benzoyl-2'-o-(2-methoxyethyl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity, particularly targeting indolent lymphoid malignancies. Its anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of protecting groups such as dimethoxytrityl (DMT) and the use of reagents like benzoyl chloride for the benzoylation step .
Industrial Production Methods
Industrial production methods for N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. This would include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated analog. Substitution reactions could result in the replacement of the benzoyl group with other functional groups.
Wissenschaftliche Forschungsanwendungen
N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: It serves as a tool for studying nucleic acid interactions and enzyme activities.
Medicine: Its antitumor properties make it a candidate for cancer research, particularly in targeting lymphoid malignancies.
Industry: It is used in the development of pharmaceuticals and diagnostic tools
Wirkmechanismus
The mechanism of action of N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved by mimicking natural nucleosides, thereby interfering with the normal function of DNA polymerases and other enzymes involved in DNA replication. The molecular targets include DNA polymerase and other enzymes involved in the cell cycle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-Benzoyl-5’-O-DMT-2’-O-(2-methoxyethyl)adenosine 3’-CE phosphoramidite: This compound is used in the synthesis of modified oligonucleotides.
2’-O-methoxyethyl-N6-benzoyl-adenosine: Another analog with similar modifications.
N6-Benzoyl-2’-O-methoxyethyl-adenosine: A synonym for the compound
Uniqueness
N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine is unique due to its specific modifications at the N6 and 2’ positions, which confer its antitumor properties and make it a valuable tool in cancer research. Its ability to inhibit DNA synthesis and induce apoptosis sets it apart from other nucleoside analogs .
Eigenschaften
Molekularformel |
C20H23N5O6 |
|---|---|
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C20H23N5O6/c1-29-7-8-30-16-15(27)13(9-26)31-20(16)25-11-23-14-17(21-10-22-18(14)25)24-19(28)12-5-3-2-4-6-12/h2-6,10-11,13,15-16,20,26-27H,7-9H2,1H3,(H,21,22,24,28)/t13-,15+,16?,20-/m1/s1 |
InChI-Schlüssel |
RUFJMCSVNNGZFB-GWCZMKSHSA-N |
Isomerische SMILES |
COCCOC1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
Kanonische SMILES |
COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















